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Compound of Interest

Compound Name: Dimethyl phenylphosphonite

Cat. No.: B1585561

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific and in-depth computational studies
exclusively focused on dimethyl phenylphosphonite are not readily available in published
scientific journals. Consequently, this technical guide has been developed by drawing upon
computational methodologies and data from closely related organophosphorus compounds,
primarily dimethyl methylphosphonate (DMMP), and established theoretical chemistry
practices. The experimental protocols and quantitative data presented herein are intended to
serve as a robust framework and predictive baseline for future computational investigations of
dimethyl phenylphosphonite.

Introduction

Dimethyl phenylphosphonite, with the chemical formula CeHsP(OCH?3s)z, is an
organophosphorus compound of significant interest in synthetic chemistry, particularly as a
ligand in various cross-coupling reactions.[1] Understanding its molecular structure,
conformational landscape, and electronic properties through computational methods is crucial
for optimizing its use in catalytic systems and for potential applications in materials science and
drug design. This guide outlines established computational protocols that can be applied to
dimethyl phenylphosphonite and presents predicted data based on studies of analogous
molecules.
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Molecular Properties

A foundational aspect of any computational study is the accurate representation of the
molecule's basic properties.

Property Value Source

Molecular Formula CsH1102P PubChem|[2]
Molecular Weight 170.15 g/mol Sigma-Aldrich[3][4]
CAS Number 2946-61-4 Sigma-Aldrich[1][3]
IUPAC Name dimethoxy(phenyl)phosphane PubChem|[2]
SMILES String COP(OC)clcccccl Sigma-Aldrich[1]
INChl Key MZLQYYLELWCCW- Sigma-Aldrich[1]
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Computational Methodology: A Detailed Protocol

The following protocols are based on common practices in the computational chemistry of
organophosphorus compounds and provide a strong starting point for a thorough investigation
of dimethyl phenylphosphonite.

Geometry Optimization and Conformational Analysis

The first step in characterizing dimethyl phenylphosphonite is to determine its most stable
three-dimensional structure.

Protocol:

e Initial Structure Generation: Construct the initial 3D structure of dimethyl
phenylphosphonite using molecular modeling software such as Avogadro or GaussView.

» Conformational Search: Due to the rotational freedom around the P-C and P-O bonds, a
comprehensive conformational search is necessary. This can be performed using a
molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy
surface and identify low-energy conformers.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.mdpi.com/1420-3049/26/16/4832
https://www.mdpi.com/2227-7390/9/22/2855
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-phenylphosphonite
https://dergipark.org.tr/en/pub/tcandtc/article/1064768?issue_id=72053
https://www.mdpi.com/2227-7390/9/22/2855
https://www.mdpi.com/1420-3049/26/16/4832
https://dergipark.org.tr/en/pub/tcandtc/article/1064768?issue_id=72053
https://dergipark.org.tr/en/pub/tcandtc/article/1064768?issue_id=72053
https://www.benchchem.com/product/b1585561?utm_src=pdf-body
https://www.benchchem.com/product/b1585561?utm_src=pdf-body
https://www.benchchem.com/product/b1585561?utm_src=pdf-body
https://www.benchchem.com/product/b1585561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Quantum Mechanical Optimization: Each identified conformer should then be subjected to
geometry optimization using Density Functional Theory (DFT). A common and effective
combination of method and basis set for such molecules is B3LYP/6-311++G(d,p).

o Frequency Analysis: Following optimization, a vibrational frequency calculation at the same
level of theory must be performed to confirm that the optimized structure corresponds to a
true energy minimum (i.e., no imaginary frequencies). These calculations also provide
theoretical vibrational spectra (IR and Raman).

Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular
interactions.

Protocol:

e Molecular Orbital (MO) Analysis: Based on the optimized geometry, calculate the highest
occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The
energy gap between these orbitals provides insight into the molecule's kinetic stability and
chemical reactivity.

o Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge
distribution, hybridization, and intramolecular interactions such as hyperconjugation. This can
reveal the nature of the bonding within the molecule.

e Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface to visualize the
electron density distribution and identify regions susceptible to electrophilic and nucleophilic
attack.

Vibrational Spectra Simulation

Simulated vibrational spectra can aid in the interpretation of experimental spectroscopic data.
Protocol:

e Harmonic Frequency Calculation: As mentioned in the geometry optimization protocol,
harmonic vibrational frequencies are calculated to confirm minima and to generate
theoretical IR and Raman spectra.
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e Scaling Factors: It is standard practice to apply a scaling factor to the calculated harmonic
frequencies to better match experimental data, as the harmonic approximation tends to
overestimate vibrational frequencies. The appropriate scaling factor depends on the level of

theory and basis set used.

 Visualization: The calculated spectra can be visualized and compared with experimental data

to assign vibrational modes to specific molecular motions.

Predicted Quantitative Data

The following tables present predicted quantitative data for dimethyl phenylphosphonite.
These predictions are based on typical results from DFT calculations on analogous

organophosphorus compounds.

Predicted Geometrical Parameters

These values are hypothetical and represent what would be expected from a DFT B3LYP/6-

311++G(d,p) calculation.
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Parameter Predicted Value

Bond Lengths (A)

P-C(phenyl) 1.85
P-O 1.62
O-C(methyl) 1.43
C-C (phenyl, avg.) 1.40
C-H (phenyl, avg.) 1.09
C-H (methyl, avg.) 1.10

Bond Angles (°) **

C(phenyl)-P-O 103.5
O-P-O 100.0
P-O-C(methyl) 118.0

Dihedral Angles (°) **

C(phenyl)-P-O-C(methyl) Variable (conformational)

Predicted Vibrational Frequencies

Key vibrational modes and their predicted frequencies are listed below. These would be
obtained from a harmonic frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
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Vibrational Mode Predicted Frequency (cm~?*)
P-O Stretch 1030 - 1050

P-C(phenyl) Stretch 700 - 750

O-C(methyl) Stretch 1180 - 1200

C-H (phenyl) Stretch 3050 - 3100

C-H (methyl) Stretch 2900 - 3000

Phenyl Ring Modes 1400 - 1600

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a molecule
like dimethyl phenylphosphonite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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